molecular formula C24H23N3O4S2 B2934216 N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291857-53-8

N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2934216
CAS No.: 1291857-53-8
M. Wt: 481.59
InChI Key: XLWNEVRHQOVXGM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications

  • Structural Analysis and Conformation Studies :

    • Compounds similar to the specified chemical have been studied for their crystal structures, revealing details about their conformation and molecular interactions. For instance, the study of crystal structures of related compounds showed that molecules have a folded conformation about the methylene C atom of the thioacetamide bridge, indicating intramolecular hydrogen bonding stabilizing this folded structure (Subasri et al., 2016).
  • Synthesis and Analysis of Heterocyclic Derivatives :

    • Research on heterocyclic derivatives of guanidine, which are structurally related to the specified compound, has been conducted. These studies focus on the formation and structure determination of such compounds, offering insights into their potential applications in various fields (Banfield et al., 1987).
  • Investigation of Dual Inhibitory Activities :

    • Research has been conducted on compounds structurally similar to the specified molecule, particularly focusing on their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These studies contribute to understanding the therapeutic potential of such compounds (Gangjee et al., 2008).
  • Vibrational Spectroscopic Studies :

    • The compound has been characterized using vibrational spectroscopy techniques, such as Raman and Fourier transform infrared spectroscopy. These studies offer insights into the molecular structure and interactions within the compound, contributing to a deeper understanding of its properties (Jenepha Mary et al., 2022).
  • Synthesis and Antimicrobial Activity :

    • There has been research on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, using starting materials related to the specified compound. These studies assess their antimicrobial properties, contributing to the development of new pharmaceuticals (Hossan et al., 2012).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-14-6-5-7-18(15(14)2)27-23(29)22-17(10-11-32-22)26-24(27)33-13-21(28)25-16-8-9-19(30-3)20(12-16)31-4/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWNEVRHQOVXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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